molecular formula C2H5N3O B156456 N-(Aminoiminomethyl)formamide CAS No. 4471-51-6

N-(Aminoiminomethyl)formamide

Cat. No.: B156456
CAS No.: 4471-51-6
M. Wt: 87.08 g/mol
InChI Key: XEBPBJPZBUSUEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Aminoiminomethyl)formamide can be synthesized through several methods. One common approach involves the reaction of formic acid with guanidine derivatives under solvent-free conditions . Another method includes the use of sulfonated rice husk ash as a solid acid catalyst to promote the reaction between aromatic amines and ethyl orthoformate . These procedures typically yield the desired product in good to high yields and short reaction times.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of carbodiimides using palladium hydroxide or Raney nickel catalysts . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(Aminoiminomethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

N-(Aminoiminomethyl)formamide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and its significant role in pharmaceutical synthesis. Its ability to act as a nitrogen source in biotechnological applications further distinguishes it from other formamide derivatives .

Properties

IUPAC Name

N-(diaminomethylidene)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O/c3-2(4)5-1-6/h1H,(H4,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBPBJPZBUSUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963271
Record name Carbamimidoylmethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4471-51-6
Record name N-Formylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4471-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(Aminoiminomethyl)formamide
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Record name NSC77929
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Record name Carbamimidoylmethanimidic acid
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Record name N-(aminoiminomethyl)formamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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